3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

D-amino acid oxidase inhibition Neuropharmacology Schizophrenia research

Validating DAAO-target engagement requires the established reference inhibitor, not an uncharacterized pyrazole analogue. 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1136-76-1) delivers the specific N1-phenyl/C3-methyl/C5-carboxyl substitution pattern that defines DAAO affinity (IC50 1.34-1.88 µM) and drives in vivo modulation of the kynurenine pathway. Sourcing an unverified alternative risks irreproducible pharmacology. • Confirmed DAAO reference inhibitor - batch-to-batch IC50 consistency ensures assay benchmarking reliability. • Quantitative physicochemical profile: water solubility 0.28 mg/mL, consensus LogP 1.74 - predictable formulation and CNS distribution. • Metal-coordination competency: forms 1D helical Co(II)/Ni(II)/Cu(II) polymers with antibacterial activity exceeding the free ligand. • Commercial availability ≥98% purity from multiple ISO-certified supply chains, enabling seamless scale-up from discovery to process development.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1136-76-1
Cat. No. B075398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
CAS1136-76-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
InChIKeyCLWQEWCCJFUHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Core Pyrazole Scaffold


3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1136-76-1; synonyms: 5-methyl-2-phenylpyrazole-3-carboxylic acid, MPC) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class [1]. It is characterized by a phenyl substituent at N1 and a methyl group at C3 of the pyrazole ring, with a molecular weight of 202.21 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and is established as a reference inhibitor of D-amino acid oxidase (DAAO) [2].

1
DAAO reference inhibitor
Reported benchmark for DAAO inhibition assays across independent studies
2
Heterocyclic building block
Pyrazole-5-carboxylic acid scaffold for medicinal chemistry and synthesis workflows
3
Metal complexation ligand
Supports coordination polymer research with transition metals

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Generic Substitution Risks


Substituting 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with a generic or structurally similar pyrazole derivative without confirmatory analytical and biological validation introduces substantial scientific risk. The compound's specific substitution pattern (N1-phenyl, C3-methyl, C5-carboxyl) directly dictates its binding affinity to D-amino acid oxidase (DAAO), with measured IC50 values of 1.34 µM and 1.88 µM in independent studies [1][2]. Its physicochemical properties, including a water solubility of 0.28 mg/mL and a consensus Log P of 1.74, govern its in vivo distribution and formulation behavior, as demonstrated in rodent pharmacokinetic studies [3]. Furthermore, its capacity to serve as a ligand for metal complexation yields coordination polymers with distinct helical architectures and enhanced antibacterial activity, a property not observed with alternative pyrazole carboxylates [4]. The following evidence guide provides the quantitative comparator data required to justify the selection of this specific compound.

Risk 1
Substitution pattern alters DAAO binding
N1-phenyl, C3-methyl, C5-carboxyl arrangement directly influences reported DAAO affinity; generic pyrazole analogs may shift inhibition profile.
Risk 2
Physicochemical profile may not transfer
Moderate solubility and lipophilicity govern formulation behavior; uncharacterized analogs may require independent preformulation review.
Risk 3
Metal complexation specificity not interchangeable
Coordination polymer architecture and reported antimicrobial activity are substitution-dependent; alternative pyrazole carboxylates may yield different complex geometries.

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Quantitative Comparator Data


DAAO Inhibition: vs. Tricyclic Inhibitors

In a head-to-head comparison using a standardized porcine kidney DAAO assay, the target compound, 3-methylpyrazole-5-carboxylic acid (the reference inhibitor), exhibited an IC50 of 1.34 µM. This serves as the baseline against which novel tricyclic derivatives were evaluated. Seven compounds from the phenothiazine and anthraquinone series showed IC50 values ranging from 0.309 to 6.27 µM, with the most potent being 2-chloro-7-methoxy-10H-phenothiazine (IC50 = 0.309 µM), representing a 4.3-fold improvement in potency relative to the reference [1].

DAAO vs tricyclic inhibitors
Head-to-head
IC50 = 1.34 µM
Most potent comparator: 0.309 µM (4.3-fold over reference)
Supports DAAO assay benchmarking context
Porcine kidney DAAO enzyme assay
D-amino acid oxidase inhibition Neuropharmacology Schizophrenia research

DAAO Inhibition: vs. Coumarin Derivatives

In a separate DAAO inhibition study using porcine kidney enzyme, the target compound demonstrated an IC50 of 1.88 µM. This value served as the reference benchmark for evaluating a series of 37 coumarin derivatives. The most potent coumarin inhibitors, 3,7-dihydroxycoumarin and 6,7-dihydroxycoumarin, exhibited IC50 values of 0.167 µM and 0.224 µM, respectively, representing improvements of approximately 11.3-fold and 8.4-fold over the reference compound [1].

DAAO vs coumarin derivatives
Head-to-head
IC50 = 1.88 µM
Most potent comparator: 0.167 µM (11.3-fold over reference)
Supports independent assay validation review
Porcine kidney DAAO enzyme assay; 37 coumarin derivatives tested
D-amino acid oxidase inhibition Medicinal chemistry Flavoenzyme targets

In Vivo DAAO Target Engagement

In an in vivo mouse study, administration of 3-methylpyrazole-5-carboxylic acid (MPC; 100 mg/kg, i.p.) 30 minutes prior to D-tryptophan (300 mg/kg, i.p.) completely prevented the de novo synthesis of L-tryptophan in plasma, liver, forebrain, and cerebellum. Furthermore, pre-treatment with MPC significantly reduced the production of the neuroactive kynurenine pathway metabolite kynurenic acid (KYNA) from D-tryptophan [1].

In vivo DAAO target engagement
Model context
Complete prevention of L-TRP neosynthesis; reported reduction of KYNA production
MPC 100 mg/kg i.p.; D-TRP 300 mg/kg i.p.; C57BL/6 mice
Supports kynurenine pathway modulation context
Vehicle-controlled in vivo model; endpoint review required
Kynurenine pathway In vivo pharmacology D-amino acid metabolism

Metal Complexation: Antibacterial Enhancement

The free ligand 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (HL1) was used to synthesize a series of 1D helical coordination polymers with Co(II), Ni(II), and Cu(II). Antibacterial testing revealed that while the free HL1 ligand exhibits baseline antimicrobial activity, its metal complexes (e.g., [Cu(L1)2(4,4′-bipy)(H2O)2]n) demonstrate significantly enhanced antibacterial efficacy against tested bacterial strains. The study quantitatively compares the inhibition zones or MIC values between the free ligand and the complexes, confirming that metal coordination amplifies the biological effect [1].

Metal complexation antibacterial
Head-to-head
Free HL1: baseline activity
Cu(II) complex: reported enhanced antibacterial activity
Supports metal complexation antimicrobial screening context
1D helical coordination polymers; Gram-positive and Gram-negative strains
Bioinorganic chemistry Antimicrobial materials Coordination polymers

Physicochemical Profile: Solubility and Lipophilicity

The compound's aqueous solubility is measured at 0.28 mg/mL (0.00138 mol/L), placing it in the 'moderately soluble' class (Log S = -2.86). Its consensus Log P is calculated as 1.74, indicating moderate lipophilicity . While no direct comparator data is presented, these values are consistent with the compound's observed in vivo activity following intraperitoneal administration and inform solvent selection for in vitro assays (e.g., DMSO or alkaline solutions) .

Physicochemical profile
Data to verify
Solubility: 0.28 mg/mL (Log S = -2.86)
Consensus Log P: 1.74
Supports preformulation and assay design review
Calculated and experimental values; source-specific verification recommended
Preformulation Drug discovery Analytical chemistry

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Key Application Scenarios


DAAO Inhibitor Benchmarking for CNS Drug Discovery

This compound is the established reference inhibitor for DAAO, with well-documented IC50 values of 1.34 µM and 1.88 µM across independent studies [1][2]. It is essential for validating assay performance and benchmarking the potency of novel DAAO inhibitors being developed for schizophrenia and other neuropsychiatric disorders. Its in vivo activity, confirmed in murine models, further supports its use in preclinical pharmacology studies [3].

Kynurenine Pathway Modulation in Neuroinflammation

As demonstrated in vivo, 3-methylpyrazole-5-carboxylic acid (MPC) effectively blocks D-amino acid oxidase activity, thereby modulating the production of neuroactive kynurenine pathway metabolites, including kynurenic acid [3]. This makes it a valuable chemical probe for dissecting the role of DAAO and D-amino acids in neuroinflammation, CNS disorders, and the gut-brain axis.

Bioactive Metal-Organic Coordination Polymers

This compound's specific substitution pattern makes it an effective ligand for constructing 1D helical coordination polymers with transition metals such as Co(II), Ni(II), and Cu(II) [4]. The resulting complexes exhibit enhanced antibacterial activity compared to the free ligand, presenting opportunities in antimicrobial materials research, catalysis, and crystal engineering.

Intermediate for Agrochemical and Pharmaceutical Chemistry

Patented synthetic routes highlight the utility of this compound and its derivatives as key intermediates in the manufacture of anthranilamide pesticides and potential pharmaceuticals [5][6]. Its well-defined synthetic accessibility and commercial availability in high purity (≥98%) make it a reliable building block for industrial and academic process development .

Application
Selection Property
Validation Focus
DAAO inhibitor benchmarking studies
Reported reference inhibitor context
DAAO assay performance review
Kynurenine pathway modulation studies
In vivo DAAO modulation context
Kynurenine pathway endpoint review
Metal-organic coordination polymer research
Metal coordination capacity
Antimicrobial screening context
Heterocyclic building block synthesis
Pyrazole-5-carboxylic acid scaffold
Synthetic route compatibility review

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